Cas no 2059993-68-7 (6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a heterocyclic organic compound featuring a tetrahydroisoquinoline scaffold with a hydroxyl group at the 6-position and a methyl substituent at the 2-position. Its 1,3-dione functionality enhances reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural rigidity and functional group diversity allow for versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial settings. This compound is particularly noted for its potential in constructing complex nitrogen-containing frameworks.
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione structure
2059993-68-7 structure
Product name:6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS No:2059993-68-7
MF:C10H9NO3
Molecular Weight:191.183362722397
MDL:MFCD30477521
CID:5183083
PubChem ID:125426015

6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 6-Hydroxy-2-methyl-4H-isoquinoline-1,3-dione
    • 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
    • MDL: MFCD30477521
    • インチ: 1S/C10H9NO3/c1-11-9(13)5-6-4-7(12)2-3-8(6)10(11)14/h2-4,12H,5H2,1H3
    • InChIKey: FYNYMNBHPVXVKF-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(O)C=C2)CC(=O)N1C

6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-320081-10.0g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
10.0g
$5221.0 2023-02-24
Enamine
EN300-320081-0.05g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
0.05g
$1020.0 2023-09-04
Enamine
EN300-320081-0.1g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
0.1g
$1068.0 2023-09-04
Enamine
EN300-320081-5.0g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
5.0g
$3520.0 2023-02-24
Enamine
EN300-320081-1g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
1g
$1214.0 2023-09-04
Enamine
EN300-320081-0.25g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
0.25g
$1117.0 2023-09-04
Enamine
EN300-320081-1.0g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01030990-1g
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7 95%
1g
¥5971.0 2023-03-11
Enamine
EN300-320081-2.5g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
2.5g
$2379.0 2023-09-04
Enamine
EN300-320081-0.5g
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2059993-68-7
0.5g
$1165.0 2023-09-04

6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献

6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dioneに関する追加情報

Comprehensive Overview of 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 2059993-68-7)

6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 2059993-68-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique tetrahydroisoquinoline scaffold, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which include a hydroxy group and a methyl substituent, as these functional groups can influence its biological activity and pharmacokinetic properties.

The growing interest in 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is partly driven by the increasing demand for novel small molecules in the treatment of neurological and inflammatory disorders. With the rise of AI-driven drug discovery and computational chemistry, this compound has been screened for its potential interactions with various biological targets. Its isoquinoline core is a common motif in many bioactive molecules, making it a valuable candidate for further study. Additionally, the presence of the hydroxy group enhances its solubility and potential for hydrogen bonding, which are critical factors in drug design.

In recent years, the scientific community has focused on the synthetic pathways and derivatization strategies for 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Optimizing its synthesis is crucial for scaling up production and ensuring reproducibility in research. The compound’s stability under various conditions is also a topic of investigation, as it impacts its shelf life and handling requirements. Furthermore, its potential role in green chemistry initiatives has been explored, with researchers seeking eco-friendly methods for its preparation.

Another area of interest is the structure-activity relationship (SAR) of 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Understanding how modifications to its structure affect its biological activity can lead to the development of more potent and selective analogs. This approach aligns with the broader trend in precision medicine, where tailored therapies are designed based on molecular insights. The compound’s potential as a building block for more complex molecules also makes it a valuable tool in synthetic organic chemistry.

From a commercial perspective, 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is available through specialized chemical suppliers, catering to the needs of academic and industrial researchers. Its CAS No. 2059993-68-7 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. As the demand for high-purity compounds grows, suppliers are increasingly focusing on quality control and analytical characterization to meet industry standards.

In conclusion, 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione represents a promising area of research with applications spanning drug discovery, synthetic chemistry, and material science. Its unique structural features and potential biological activities make it a compound of interest for scientists exploring new therapeutic avenues. As advancements in AI and machine learning continue to accelerate, the study of such molecules is expected to expand, offering new insights and opportunities for innovation.

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